molecular formula C14H13N3O4S B3593601 N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide

N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide

Cat. No.: B3593601
M. Wt: 319.34 g/mol
InChI Key: LFQNSXWYPPGCNJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the furan ring in its structure makes it a significant molecule in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide involves several steps. One common method includes the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride in the presence of a base to yield the final product . The reaction conditions typically involve the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions to optimize yield and reaction time .

Chemical Reactions Analysis

N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The furan ring and nitrobenzamide moiety are crucial for its biological activity. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication in microorganisms . In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide can be compared with other furan derivatives such as:

This compound stands out due to its unique combination of the furan ring, nitrobenzamide moiety, and carbamothioyl group, which collectively contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-4-5-10(7-12(9)17(19)20)13(18)16-14(22)15-8-11-3-2-6-21-11/h2-7H,8H2,1H3,(H2,15,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNSXWYPPGCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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